molecular formula C10H8OS2 B1580976 5-ACETYL-2,2'-BITHIENYL CAS No. 3515-18-2

5-ACETYL-2,2'-BITHIENYL

Cat. No.: B1580976
CAS No.: 3515-18-2
M. Wt: 208.3 g/mol
InChI Key: GKGAOTYPISAEEK-UHFFFAOYSA-N
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Description

5-ACETYL-2,2'-BITHIENYL is a synthetic organic compound with the molecular formula C12H10OS2. It is characterized by its yellow crystalline powder form and is soluble in organic solvents such as chloroform and methanol. This compound is also known by other names such as 5-acetyl-2,2’-bithiophene and 1-(2,2’-bithiophenyl-5-yl)ethanone .

Preparation Methods

The synthesis of 5-ACETYL-2,2'-BITHIENYL involves several routes. One common method includes the reaction of 2,2’-bithiophene with acetyl chloride in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-ACETYL-2,2'-BITHIENYL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using halogens or nitrating agents.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired product formation.

Scientific Research Applications

5-ACETYL-2,2'-BITHIENYL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-ACETYL-2,2'-BITHIENYL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

5-ACETYL-2,2'-BITHIENYL can be compared with other thiophene derivatives, such as:

    2-Acetylthiophene: Similar in structure but with only one thiophene ring.

    2,2’-Bithiophene: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.

The uniqueness of this compound lies in its dual thiophene rings and acetyl group, which confer specific chemical and physical properties that are valuable in various applications.

Biological Activity

5-Acetyl-2,2'-bithienyl is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of two thiophene rings connected by a carbon-carbon bond, with an acetyl group attached at one position. This structural configuration contributes to its unique chemical properties and biological activities.

Biological Activities

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound disrupts the cell cycle, leading to increased apoptosis rates in cancer cells like MCF-7 (breast cancer) and A375 (melanoma) .
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress by increasing ROS levels, which further promotes cell death .

2. Antimicrobial Effects

This compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, suggesting potential as an antimicrobial agent .

3. Antioxidant Properties

The compound also exhibits antioxidant activity, which can protect cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a critical role .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes .
  • Modulation of Signaling Pathways : It alters various signaling pathways that regulate cell proliferation and survival .
  • Interaction with Biomolecules : The compound binds to specific biomolecules, influencing their function and contributing to its biological effects .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

StudyModelFindings
Study AMCF-7 CellsInduced apoptosis via ROS generation
Study BA375 CellsCell cycle arrest observed; increased cytotoxicity
Study CBacterial StrainsSignificant antibacterial activity noted

These case studies underscore the compound's potential utility in therapeutic applications.

Properties

IUPAC Name

1-(5-thiophen-2-ylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGAOTYPISAEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345689
Record name 1-([2,2'-Bithiophen]-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3515-18-2
Record name 1-([2,2'-Bithiophen]-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.40 g of 2,2'-bithiophene was dissolved in 8 ml of acetic anhydride and refluxed under nitrogen gas atmosphere. 6 drops of phosphoric acid (85%) was added and reacted for 5 hours. The reaction mixture was poured onto 200 g of crushed ice cubes and stirred for 1 h. The solid deposited was collected and vacuum distilled, 5-acetyl-2,2'-bithiophene 1.98 g was obtained at 148° C./0.8 mm-Hg and the melting point was 112°-113° C. The residue was recrystallized from dioxane and 0.25 g of 5,5'-diacetyl-2,2'-bithiophene with melting point of 236°-9° C. was obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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